Cas no 2172129-76-7 ((isoquinolin-4-yl)methanesulfonyl fluoride)

(Isoquinolin-4-yl)methanesulfonyl fluoride is a specialized sulfonyl fluoride derivative with applications in medicinal chemistry and chemical biology. Its reactive sulfonyl fluoride moiety enables selective covalent binding to nucleophilic residues, making it valuable for probe design and target engagement studies. The isoquinoline scaffold provides structural diversity, enhancing its utility in inhibitor development and activity-based protein profiling (ABPP). This compound exhibits stability under physiological conditions, ensuring reliable performance in biochemical assays. Its unique reactivity profile allows for precise modifications of biomolecules, facilitating research in enzyme inhibition and covalent drug discovery. Suitable for controlled laboratory use, it requires handling under inert conditions to preserve its reactivity.
(isoquinolin-4-yl)methanesulfonyl fluoride structure
2172129-76-7 structure
Product Name:(isoquinolin-4-yl)methanesulfonyl fluoride
CAS No:2172129-76-7
MF:C10H8FNO2S
MW:225.239424705505
CID:5953313
PubChem ID:165522087
Update Time:2025-09-28

(isoquinolin-4-yl)methanesulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • (isoquinolin-4-yl)methanesulfonyl fluoride
    • EN300-1450810
    • 2172129-76-7
    • Inchi: 1S/C10H8FNO2S/c11-15(13,14)7-9-6-12-5-8-3-1-2-4-10(8)9/h1-6H,7H2
    • InChI Key: XOGYEQOZIPDRRD-UHFFFAOYSA-N
    • SMILES: S(CC1C=NC=C2C=CC=CC=12)(=O)(=O)F

Computed Properties

  • Exact Mass: 225.02597783g/mol
  • Monoisotopic Mass: 225.02597783g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 312
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 55.4Ų

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(isoquinolin-4-yl)methanesulfonyl fluoride Related Literature

Additional information on (isoquinolin-4-yl)methanesulfonyl fluoride

Professional Introduction to (isoquinolin-4-yl)methanesulfonyl fluoride (CAS No. 2172129-76-7)

(isoquinolin-4-yl)methanesulfonyl fluoride is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. With the CAS number 2172129-76-7, this compound represents a critical tool for synthetic chemists and biologists alike, particularly in the development of novel bioactive molecules. Its unique structural features, combining an isoquinoline moiety with a methanesulfonyl fluoride group, make it a versatile intermediate in the synthesis of various pharmacologically relevant compounds.

The isoquinoline scaffold is a well-known heterocyclic system that is prevalent in numerous natural products and bioactive molecules. Its presence in (isoquinolin-4-yl)methanesulfonyl fluoride lends itself to applications in drug discovery, where isoquinoline derivatives are often explored for their potential biological activities. The methanesulfonyl fluoride (MsF) group, on the other hand, is a powerful reagent in organic synthesis, particularly known for its ability to introduce sulfonyl groups into molecules through nucleophilic substitution reactions. This combination of functionalities makes (isoquinolin-4-yl)methanesulfonyl fluoride a valuable building block for constructing more complex structures.

In recent years, there has been a surge in research focused on developing new methodologies for the functionalization of heterocyclic compounds. The reactivity of the methanesulfonyl fluoride group has been extensively studied, and it has been employed in various transformations that are relevant to medicinal chemistry. For instance, the use of MsF as a sulfonylation agent has enabled the synthesis of sulfonamides, which are a class of compounds with broad biological activity. The isoquinoline derivative in (isoquinolin-4-yl)methanesulfonyl fluoride provides a scaffold that can be further modified to explore different biological pathways.

One of the most compelling applications of (isoquinolin-4-yl)methanesulfonyl fluoride is in the field of proteomics and protein modification. The methanesulfonyl fluoride group is known to react with primary and secondary amines, allowing for the selective labeling or conjugation of proteins. This property has been exploited in mass spectrometry-based proteomics to study protein-protein interactions and post-translational modifications. Additionally, the isoquinoline moiety can serve as a handle for further chemical manipulation, enabling the development of probes that are specific to certain biological targets.

The compound's utility extends beyond proteomics into the realm of drug discovery. Isoquinoline derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a sulfonyl group via (isoquinolin-4-yl)methanesulfonyl fluoride can enhance these properties or introduce new ones altogether. For example, sulfonamides derived from isoquinoline have been investigated for their potential as kinase inhibitors, which are crucial targets in cancer therapy. The versatility of this compound makes it an attractive candidate for further exploration in medicinal chemistry.

Recent advances in synthetic chemistry have also highlighted the importance of functional group interconversions in drug development. The methanesulfonyl fluoride group in (isoquinolin-4-yl)methanesulfonyl fluoride can be readily converted into other sulfonylated derivatives, such as sulfonamides or sulfones, through simple reaction conditions. This flexibility allows chemists to tailor the properties of their target molecules according to specific biological requirements. Moreover, the isoquinoline scaffold can be further modified through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce additional functional groups or linkages.

The synthesis of (isoquinolin-4-yl)methanesulfonyl fluoride itself is an intriguing challenge that has been addressed by several research groups. One common approach involves the reaction of 4-isothiocyanatoisoquinoline with dimethyl sulfate under controlled conditions. This method leverages the reactivity of isothiocyanates to form sulfonamides directly from sulfur-containing precursors. Alternatively, palladium-catalyzed cross-coupling reactions have been employed to introduce aryl groups onto isoquinoline derivatives, providing another route to access this valuable compound.

The mechanistic understanding of reactions involving methanesulfonyl fluorides has also seen significant progress. Researchers have elucidated the details of nucleophilic aromatic substitution (SNAr) reactions involving these substrates, which are fundamental to many synthetic transformations. These studies have not only enhanced our understanding of reaction mechanisms but also provided insights into how to optimize these reactions for better yields and selectivity. Such knowledge is crucial for designing efficient synthetic routes to complex molecules like those derived from (isoquinolin-4-yl)methanesulfonyl fluoride.

In conclusion, (isoquinolin-4-yl)methanesulfonyl fluoride (CAS No. 2172129-76-7) represents a fascinating compound with broad applications in chemical biology and pharmaceutical research. Its unique combination of an isoquinoline scaffold and a methanesulfonyl fluoride group makes it a versatile tool for synthetic chemists and biologists alike. Recent advancements in synthetic methodologies and mechanistic studies have further highlighted its potential as a building block for developing novel bioactive molecules. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in drug discovery and molecular biology.

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